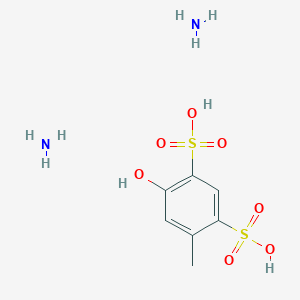

5-Hydroxytoluene-2,4-disulphonic acid diammonium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide 5-hydroxytoluène-2,4-disulfonique diammonium est un composé chimique connu pour son rôle d’impureté dans le Policresulen. Le Policresulen est un puissant inhibiteur de la protéase NS2B/NS3, qui s’est avéré efficace pour inhiber la réplication du virus DENV2 dans les cellules BHK-21 . Le composé a une masse moléculaire de 302,33 et une formule chimique de C7H14N2O7S2 .

Méthodes De Préparation

La préparation de l’acide 5-hydroxytoluène-2,4-disulfonique diammonium implique la sulfonation du 5-hydroxytoluène. La réaction nécessite généralement l’utilisation d’acide sulfurique comme agent sulfonant dans des conditions de température contrôlées. L’acide disulfonique résultant est ensuite neutralisé avec de l’hydroxyde d’ammonium pour former le sel diammonium . Les méthodes de production industrielle peuvent impliquer des réacteurs à flux continu pour garantir une qualité et un rendement constants.

Analyse Des Réactions Chimiques

L’acide 5-hydroxytoluène-2,4-disulfonique diammonium subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former des quinones correspondantes.

Réduction : Les groupes acide sulfonique peuvent être réduits en sulfonates.

Substitution : Le composé peut subir des réactions de substitution aromatique électrophile, où les groupes acide sulfonique agissent comme des groupes directeurs. Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium, les réducteurs comme le borohydrure de sodium et les électrophiles comme les halogènes. Les principaux produits formés à partir de ces réactions comprennent les quinones, les sulfonates et les dérivés halogénés.

Applications de la recherche scientifique

L’acide 5-hydroxytoluène-2,4-disulfonique diammonium a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme intermédiaire dans la production de colorants et de pigments.

Médecine : Enquête sur ses applications thérapeutiques potentielles en raison de son activité inhibitrice de la protéase.

Applications De Recherche Scientifique

5-Hydroxytoluene-2,4-disulphonic acid diammonium has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

Medicine: Investigated for its potential therapeutic applications due to its protease inhibitory activity.

Mécanisme D'action

Le mécanisme d’action de l’acide 5-hydroxytoluène-2,4-disulfonique diammonium implique son rôle d’impureté dans le Policresulen. Le Policresulen agit comme un inhibiteur compétitif de la protéase NS2B/NS3, qui est essentielle à la réplication du virus de la dengue. En inhibant cette protéase, le composé réduit efficacement la réplication virale . Les cibles moléculaires comprennent le site actif de la protéase NS2B/NS3, et les voies impliquées sont liées à la réplication virale et au traitement des protéines.

Comparaison Avec Des Composés Similaires

L’acide 5-hydroxytoluène-2,4-disulfonique diammonium peut être comparé à d’autres composés similaires, tels que :

Policresulen : Le composé parent, connu pour sa puissante activité inhibitrice de la protéase.

Acide 5-hydroxytoluène-2-sulfonique : Un composé apparenté avec un seul groupe acide sulfonique.

Acide 5-hydroxytoluène-4-sulfonique : Un autre composé apparenté avec un seul groupe acide sulfonique. L’unicité de l’acide 5-hydroxytoluène-2,4-disulfonique diammonium réside dans ses deux groupes acide sulfonique, qui contribuent à ses propriétés chimiques et sa réactivité spécifiques.

Propriétés

Formule moléculaire |

C7H14N2O7S2 |

|---|---|

Poids moléculaire |

302.3 g/mol |

Nom IUPAC |

azane;4-hydroxy-6-methylbenzene-1,3-disulfonic acid |

InChI |

InChI=1S/C7H8O7S2.2H3N/c1-4-2-5(8)7(16(12,13)14)3-6(4)15(9,10)11;;/h2-3,8H,1H3,(H,9,10,11)(H,12,13,14);2*1H3 |

Clé InChI |

VZYSXQPGUOWJGF-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)O.N.N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-aminopropanamide]](/img/structure/B11927965.png)

![[4-[1,2-Diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B11928026.png)

![heptadecan-9-yl 3-[2-[2-[2-[2-(3-heptadecan-9-yloxy-3-oxopropoxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethoxy]propanoate](/img/structure/B11928047.png)

![5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928060.png)